1-[(2-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-methoxybenzoate
Overview
Description
1-[(2-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, methoxyphenyl groups, and ester functionalities. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(2-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification, where the quinoline derivative reacts with methoxybenzoic acid under acidic conditions to form the desired ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-[(2-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-methoxybenzoate can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Known for its use in protecting groups for amines.
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Studied for its antiglycation potential.
1-(2-Methoxyphenyl)piperazine: Utilized in the synthesis of various functionalized derivatives.
Properties
IUPAC Name |
[1-(2-methoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] 2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-18-17-28(2,3)29(26(30)20-10-6-8-12-24(20)32-4)23-15-14-19(16-22(18)23)34-27(31)21-11-7-9-13-25(21)33-5/h6-17H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCATGFWQYVDHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4OC)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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